3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
Overview
Description
3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid is an organic compound used for chemical probe synthesis . This trifunctional building block contains a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle .
Molecular Structure Analysis
The empirical formula of the compound is C8H10N2O2 . It contains a 3-(But-3-yn-1-yl)-3H-diazirin-3-yl group and a propanoic acid group .Chemical Reactions Analysis
The compound can undergo UV light-induced covalent modification when appended to a ligand or pharmacophore through its acid linker . This allows for potential downstream applications via the alkyne tag .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 166.18 . The storage temperature is recommended to be -20°C .Scientific Research Applications
Synthetic Methodologies and Structural Analysis
- Synthesis and structural determination of pyrazole derivatives, including 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, highlight the complexity of regiospecific reactions and the crucial role of single-crystal X-ray analysis in unambiguous structure determination. These compounds exhibit extensive hydrogen bonding, showcasing their potential in material science and crystal engineering (Kumarasinghe, Hruby, & Nichol, 2009).
Catalysis and Reaction Mechanisms
- Investigations into the reactivity of 1-substituted 3-hydroxy-1H-pyrazoles with chloroform and NaOH reveal pathways for generating propanoic and butanoic acids, highlighting the utility of pyrazole derivatives in synthetic organic chemistry. The study also explores the biological effects of these compounds, such as protection against shock and improvement of blood flow, indicating their potential in medicinal chemistry (Dorn & Ozegowski, 1998).
Photophysics and Nanofluidics
- The use of pyrazole-based compounds, such as 4-oxo-4-(pyren-4-ylmethoxy)butanoic acid, in the optical gating of synthetic ion channels demonstrates their potential in developing light-responsive nanofluidic devices. This application is crucial for controlled release, sensing, and information processing in nanotechnology and materials science (Ali et al., 2012).
Drug Discovery and Medicinal Chemistry
- Pyrazole derivatives have been explored for their pharmacological activities, such as sedative, platelet antiaggregating, and local anesthetic activities. The synthesis and characterization of N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and propanamines from 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid exemplify the versatility of pyrazole compounds in drug discovery and development (Bondavalli, Bruno, Ranise, Schenone, Losasso, Donnoli, Stella, & Marmo, 1990).
Material Modification and Polymer Science
- Research on the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, highlights the role of pyrazole derivatives in enhancing the properties of polymeric materials. This includes improving thermal stability and introducing antibacterial and antifungal activities, which are essential for medical applications (Aly & El-Mohdy, 2015).
Mechanism of Action
Target of Action
It is described as a building block that can be appended to a ligand or pharmacophore . This suggests that the specific target may vary depending on the ligand or pharmacophore to which it is attached.
Mode of Action
3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid contains a light-activated diazirine . When appended to a ligand or pharmacophore through its acid linker, this compound allows for UV light-induced covalent modification of a biological target . This suggests that the compound can form a covalent bond with its target under UV light, potentially altering the target’s function.
Action Environment
Given that its mode of action involves uv light-induced covalent modification of a target , factors such as light exposure could potentially influence its action.
Safety and Hazards
Properties
IUPAC Name |
3-(1-but-3-ynylpyrazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h1,7-8H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPPUIZYFSHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1C=C(C=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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